Bismuth iodide oxide

Description

Bismuth iodide oxide (BixOyIz) refers to a class of bismuth-based compounds that incorporate oxygen and iodine in their lattice structures. These materials are primarily investigated for their exceptional iodine capture capabilities, particularly in nuclear waste management and environmental remediation . Their high affinity for iodide (I⁻) and iodate (IO₃⁻) stems from the formation of stable Bi–O–I complexes through chemisorption, which minimizes iodine leaching and enhances waste form durability . For instance, in-situ crystallization of layered bismuth oxide compounds with dissolved iodine results in optimized compositions that balance iodine uptake and insolubility under repository conditions .

This compound variants, such as Bi4O5I2, also exhibit photocatalytic properties when hybridized with other bismuth oxyhalides (e.g., BiOBr), forming Z-scheme heterostructures that degrade phenolic contaminants efficiently .

Propriétés

InChI |

InChI=1S/Bi.HI.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBARUADRQNVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

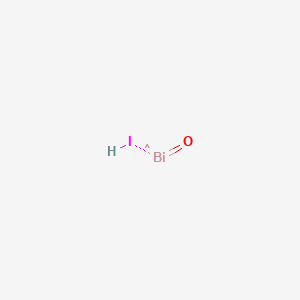

Canonical SMILES |

O=[Bi].I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiHIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316462 | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-63-5 | |

| Record name | Bismuth iodide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth iodide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bismuth iodide oxide can be synthesized through several methods:

Reaction of Bismuth (III) Oxide with Hydroiodic Acid: This method involves reacting bismuth (III) oxide with hydroiodic acid to produce this compound.

Reaction of Bismuth Nitrate Pentahydrate with Potassium Iodide: In this method, bismuth nitrate pentahydrate is reacted with potassium iodide in ethylene glycol at 160°C.

Analyse Des Réactions Chimiques

Bismuth iodide oxide undergoes various chemical reactions:

Oxidation: When heated, bismuth reacts with oxygen in the air to form bismuth (III) oxide.

Reduction: Bismuth (III) can be reduced by tin (II) under alkaline conditions.

Substitution: This compound can react with halogens to form respective bismuth (III) trihalides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form bismuth oxoiodide.

Common reagents used in these reactions include hydroiodic acid, potassium iodide, and various halogens. The major products formed from these reactions include bismuth (III) oxide, bismuth trihalides, and bismuth oxoiodide .

Applications De Recherche Scientifique

Radiation Detection

Bismuth iodide (BiI3) is recognized for its exceptional properties as a radiation detector, particularly for X-ray and gamma-ray detection. Its high atomic number contributes to efficient photon interaction, making it suitable for applications in medical imaging and security scanning.

- Synthesis Methods : Various synthesis methods have been employed, including hydrothermal techniques and physical vapor deposition, which enhance the purity and structural integrity of BiI3 crystals. For example, Wang et al. demonstrated that BiI3 synthesized via hydrothermal methods exhibited promising characteristics for room-temperature X-ray detection.

- Performance Metrics : The energy resolution of BiI3 detectors has been reported to be around 2.9% at 662 keV, showcasing its potential for high-resolution imaging applications.

Photocatalysis

Bismuth oxyiodide (BiOI) has emerged as a potent photocatalyst due to its ability to facilitate the degradation of organic pollutants under visible light irradiation.

- Photocatalytic Mechanisms : BiOI operates effectively under visible light due to its suitable bandgap energy (approximately 1.8 eV). Studies have shown that BiOI can degrade various contaminants, including dyes and pharmaceuticals, through photocatalytic processes.

- Case Studies : Research by Huang et al. investigated the photocatalytic degradation of nitazoxanide using a BiOI/Bi4O5I2 heterostructure, achieving significant removal efficiencies while demonstrating minimal toxicity in aquatic environments. Another study highlighted the degradation of sodium pentachlorophenate using chemically synthesized BiOI, which exhibited enhanced photocatalytic activity when modified with ionic liquids.

Photovoltaics

The potential of bismuth iodide compounds in photovoltaic applications is being explored due to their favorable optoelectronic properties.

- Hybrid Systems : Bismuth iodide can be incorporated into hybrid organic-inorganic solar cells. For instance, BiI3 has been utilized in combination with organic materials to enhance light absorption and charge transport properties.

- Efficiency Improvements : Recent advancements have focused on optimizing the synthesis conditions to improve the efficiency of BiI3-based solar cells. Techniques such as low-temperature solvothermal synthesis have shown promise in producing high-quality films suitable for photovoltaic applications.

Environmental Remediation

Both BiI3 and BiOI have been investigated for their roles in environmental remediation, particularly in the adsorption and removal of iodide ions from wastewater.

- Adsorption Studies : Research indicates that BiOI can effectively adsorb iodide ions through complexation mechanisms. For example, studies demonstrated that alginate-bismuth oxide composites exhibited high adsorption capacities for iodide ions, making them viable candidates for water purification technologies.

- Sustainability Aspects : The use of bismuth compounds in environmental applications aligns with sustainable practices due to their non-toxic nature and effectiveness in degrading harmful pollutants.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of bismuth iodide oxide involves its interaction with molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Bismuth-Based Compounds

Structural and Adsorption Properties

Bismuth Oxide (Bi₂O₃)

- Adsorption Capacity : Pure Bi₂O₃ powder has a Langmuir maximum adsorption capacity (qm) of ~12.3 mg/g for iodide. However, granulation with alginate (Alg–BO) increases qm to 111.8 mg/g , attributed to an 18–44× higher specific surface area (61.15 m²/g) due to interparticle porosity .

- Mechanism : Adsorption follows pseudo-second-order kinetics, dominated by chemisorption via Bi–O–I bond formation. Intraparticle diffusion governs the process after 480 minutes .

- pH Sensitivity : Adsorption decreases by ~15% at pH 10 due to negative surface charge (pHpzc = 9.4), causing repulsion with I⁻ .

Bismuth Vanadate (BiVO₄)

Bismuth Iodide (BiI₃)

- Applications : Primarily used in photovoltaics due to a low bandgap (1.72 eV) and high carrier mobility. BiI3 interfacial layers in perovskite solar cells boost efficiency from 13.8% to 17.8% by passivating trap states .

- Limitations : Poor water solubility and toxicity limit environmental applications .

Bismuth Oxyiodide/Bromide Hybrids (Bi4O5I2/BiOBr)

- Photocatalytic Activity: Z-scheme hybrids degrade phenolic contaminants 2–3× faster than individual components, leveraging in-situ redox mediators for charge separation .

Performance Metrics

Advantages and Limitations

Bismuth Iodide Oxide (BixOyIz) :

BiVO₄/Bi₂O₃ :

BiI₃ :

Activité Biologique

Overview of Bismuth Compounds

Bismuth compounds, including this compound, have been primarily utilized in treating gastrointestinal disorders, notably those caused by Helicobacter pylori. These compounds exhibit low toxicity and have been shown to possess antimicrobial properties that disrupt bacterial functions. Despite their low bioavailability (less than 1% absorption), they can effectively inhibit the growth of pathogens through various mechanisms.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Bismuth ions can inactivate crucial enzymes involved in bacterial respiration and metabolism, such as F1-ATPase and urease. This disruption leads to impaired energy production and nutrient processing in bacteria.

- Disruption of Bacterial Structures : Studies have shown that bismuth compounds can affect the structural integrity of bacterial cells by damaging their membranes and interfering with flagella assembly, which is essential for motility and colonization.

- Multi-targeted Action : Recent research indicates that bismuth compounds target multiple pathways within H. pylori, including oxidative stress responses and pH-buffering capabilities. For instance, they downregulate virulence factors like CagA and VacA, which are critical for bacterial pathogenicity.

Antimicrobial Efficacy Against Helicobacter pylori

A significant study demonstrated that a bismuth complex containing pyridine-2,6-dicarboxylate exhibited a minimum inhibitory concentration (MIC) of 8.84 μM against H. pylori, outperforming traditional treatments. Additionally, integrative proteomic analyses revealed that exposure to bismuth led to metabolic disruptions in H. pylori, affecting its growth and virulence.

Anticancer Properties

Bismuth compounds have also shown promise in cancer treatment. For example, certain Bi(III) complexes with indole-carboxylic acids demonstrated cytotoxicity against cancer cells with IC50 values below 1 µM, indicating high potency without significant toxicity to normal cells. The anticancer mechanism appears to involve apoptosis induction through DNA fragmentation pathways and the modulation of cell signaling pathways associated with cell death.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various bismuth compounds compared to traditional antibiotics:

| Compound | Target Organism | MIC (μM) | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|---|---|

| Bismuth Iodide Complex | H. pylori | 8.84 | >100 | Inhibition of respiratory enzymes |

| Bismuth Indole Complex | Cancer Cells | N/A | <1 | Induction of apoptosis |

| Traditional Antibiotic | H. pylori | 4-16 | Low | Disruption of cell wall synthesis |

Future Directions

Research into this compound continues to expand, focusing on its potential as a therapeutic agent not only for gastrointestinal infections but also for cancer treatment. The development of new bismuth-based drugs aims to enhance efficacy while minimizing toxicity. Ongoing studies are exploring the effects of different ligands on the biological activity of bismuth complexes, which may lead to more targeted therapies.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for bismuth iodide oxide (BiOI), and how do experimental conditions influence its crystallographic properties?

- Methodology :

- Solvothermal synthesis : Bi(NO₃)₃·5H₂O dissolved in ethylene glycol–ethanol mixtures yields Bi₂O₂.33 (Bi₆O₇) micro/nanostructures with cross-linked nanosheets (5–10 nm thickness) .

- Electrochemical deposition : Adjusting pH (e.g., pH 0.2 vs. 2.0) controls BiI₃ or BiOI formation. At pH 2.0, [Bi₆(OH)₁₂]⁶⁺ complexes dominate, favoring BiOI with low impedance, while acidic conditions (pH 0.2) trap free Bi³⁺ ions, forming BiI₃ .

- Ball milling : Activates Bi₂O₃ to induce oxygen vacancies for iodide incorporation, forming BiOI .

Q. How can researchers characterize the structural and adsorption properties of BiOI-based materials?

- Methodology :

- XRD : Confirms phase purity (e.g., BiOI vs. BiI₃) and crystallinity .

- SEM/EDS : Visualizes morphology (e.g., flowerlike Bi₂O₂.33 nanosheets) and elemental distribution (Bi–O–I complexes in Alg–BO granules) .

- Adsorption isotherms : Langmuir and Freundlich models quantify iodide capacity. For example, Bi₂O₂.33 achieves 182.9 mg/g, while alginate-granulated BiO (Alg–BO) reaches 111.8 mg/g .

Advanced Research Questions

Q. What mechanisms govern iodide adsorption in BiOI-based materials, and how do competing ions or pH affect efficiency?

- Mechanistic insights :

- Monolayer adsorption : Chemical interaction between Bi and I⁻ forms Bi–O–I complexes, followed by physical multilayer adsorption at high concentrations .

- Competing ions : Chloride and nitrate reduce iodide uptake due to weaker Bi affinity. Adjusting pH to neutral enhances I⁻ selectivity over IO₃⁻ .

Q. How can computational modeling guide the design of BiOI for novel applications like topological insulators or superconductors?

- Methodology :

- Band structure analysis : Predicts topological insulator behavior in BiI₃ due to strong spin-orbit coupling .

- Superconductivity screening : Density functional theory (DFT) identifies BiI₃ as a candidate for high-temperature superconductivity via electron-phonon coupling .

Q. What strategies optimize BiOI synthesis for enhanced photocatalytic or environmental remediation performance?

- Optimization approaches :

Q. Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.